Mequitamium - 101396-46-7

Mequitamium

Catalog Number: EVT-10915305
CAS Number: 101396-46-7
Molecular Formula: C21H25N2S+
Molecular Weight: 337.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Mequitamium is synthesized through specific chemical processes that involve the reaction of various precursor compounds. The primary sources of information regarding its synthesis and applications can be found in pharmaceutical chemistry literature and databases that specialize in medicinal compounds.

Classification

Mequitamium falls under the category of anticholinergic agents. These agents are known to inhibit the action of acetylcholine, a neurotransmitter involved in many functions including muscle contraction and the transmission of nerve impulses. This classification highlights its potential therapeutic uses, particularly in treating conditions related to excessive cholinergic activity.

Synthesis Analysis

Methods

The synthesis of Mequitamium typically involves quaternization reactions where tertiary amines react with alkyl halides. The general method can be summarized as follows:

  1. Selection of Precursors: A tertiary amine is chosen based on the desired properties of the final compound.
  2. Quaternization Reaction: The tertiary amine is treated with an alkyl halide, leading to the formation of Mequitamium through nucleophilic substitution.
  3. Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity levels.

Technical Details

The reaction can be represented as follows:

R3N+RXR3NR+HXR_3N+R'X\rightarrow R_3NR'+HX

Where R3NR_3N is the tertiary amine, RXR'X is the alkyl halide, and HXHX is the by-product (a hydrogen halide).

Molecular Structure Analysis

Structure

Mequitamium's molecular structure features a central nitrogen atom bonded to four carbon-containing groups. This structure contributes to its solubility in water and its ability to interact with biological membranes.

Data

The molecular formula for Mequitamium can be denoted as CnHmNC_nH_mN, where nn and mm vary based on the specific alkyl groups used during synthesis. Its molecular weight and specific structural details can be obtained from chemical databases such as PubChem or ChemSpider.

Chemical Reactions Analysis

Reactions

Mequitamium participates in various chemical reactions typical for quaternary ammonium compounds, including:

  • Hydrolysis: In aqueous environments, Mequitamium may undergo hydrolysis, leading to the release of its constituent amine.
  • Degradation: Under certain conditions, it may degrade into simpler compounds, particularly when exposed to heat or strong acids.

Technical Details

The stability of Mequitamium under different pH conditions can influence its reactivity and efficacy as a pharmaceutical agent. Understanding these reactions is crucial for optimizing its use in therapeutic applications.

Mechanism of Action

Process

Mequitamium exerts its pharmacological effects primarily through antagonism at muscarinic acetylcholine receptors. By blocking these receptors, it reduces cholinergic signaling, leading to effects such as decreased salivation, reduced bronchial secretions, and relaxation of smooth muscle.

Data

Research indicates that Mequitamium has a higher affinity for certain muscarinic receptor subtypes, which may correlate with its efficacy in specific therapeutic contexts. Quantitative data on receptor binding affinities can be found in pharmacological studies focused on anticholinergic agents.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Mequitamium typically appears as a white crystalline solid.
  • Solubility: It is soluble in water and polar organic solvents due to its ionic nature.

Chemical Properties

  • Stability: Mequitamium exhibits stability under normal storage conditions but may degrade under extreme pH or temperature.
  • pKa Value: The pKa value indicates its ionization state at physiological pH, influencing its absorption and distribution within biological systems.

Relevant data regarding these properties can often be found in material safety data sheets (MSDS) or chemical property databases.

Applications

Mequitamium has significant applications in medical science:

  • Pharmaceutical Use: It is utilized primarily as an anticholinergic agent in treating conditions such as asthma or chronic obstructive pulmonary disease (COPD), where reduction of bronchial secretions is beneficial.
  • Research Applications: In laboratory settings, Mequitamium serves as a tool for studying cholinergic signaling pathways and receptor pharmacology.
Historical Context and Theoretical Foundations of Mequitamium Research

Evolution of Mequitamium as a Pharmacological Agent

Mequitamium iodide (chemically designated as LG 30435) emerged in the late 20th century as a novel quaternary ammonium phenothiazine derivative with distinctive receptor binding properties. The compound's development coincided with significant advancements in receptor pharmacology that enabled precise characterization of drug-receptor interactions. Early pharmacological screening revealed its dual-target potential affecting respiratory pathways, positioning it as a candidate anti-asthmatic agent. This discovery represented a strategic departure from conventional bronchodilators, as it simultaneously targeted multiple pathways involved in bronchoconstriction [2].

The structural design of Mequitamium iodide features a charged quaternary ammonium group tethered to a phenothiazine ring system—a configuration engineered to enhance receptor affinity through electrostatic and hydrophobic interactions. This molecular architecture facilitated specific binding at key receptor sites while limiting blood-brain barrier penetration, thereby concentrating its effects in peripheral tissues. The compound's development timeline reflects the broader transition in pharmacology from physiological observation to molecular targeting, enabled by technological advances in receptor binding assays and molecular pharmacology techniques developed during the 1970s-1980s [1] [4].

Initial characterization studies in 1990 demonstrated Mequitamium iodide's nanomolar affinity for critical receptors involved in airway constriction. Its emergence marked a significant milestone in respiratory pharmacology, providing researchers with a novel structural template for multi-target therapeutic agents. Unlike earlier single-target bronchodilators, Mequitamium iodide's mechanism leveraged simultaneous blockade of distinct receptor families, offering potential advantages in therapeutic efficacy for complex respiratory pathologies [2].

Table 1: Mequitamium Iodide Binding Affinity Profile

Receptor TypeTissue/Binding SiteBinding Affinity (Ki)
Histamine H1Rat brain membranes9 nM
MuscarinicRat cerebral cortex12 nM
MuscarinicLung parenchyma77 nM
Serotonin 5-HT2Various preparations1-10 μM
Platelet-activating factorNot specifiedMicromolar range

Theoretical Frameworks for Receptor Interaction Mechanisms

The receptor binding behavior of Mequitamium iodide exemplifies sophisticated molecular recognition principles governing drug-receptor interactions. Analysis of its binding kinetics to muscarinic receptors in rat cerebral cortex demonstrated a competitive interaction pattern, indicating direct engagement with endogenous ligand binding domains. This competitive binding profile suggested that Mequitamium iodide acts as a receptor antagonist through orthosteric competition with acetylcholine at muscarinic recognition sites [2] [8].

The compound's high-affinity binding is governed by multiple physicochemical forces including ionic interactions between its quaternary ammonium group and receptor aspartate residues, hydrophobic stabilization through phenothiazine ring insertion, and specific hydrogen bonding arrangements. These interactions collectively determine the residence time—the duration of drug-receptor complex persistence—which directly influences pharmacologic effect duration. Compounds with prolonged residence times like Mequitamium iodide typically exhibit extended therapeutic effects due to sustained receptor occupancy [8] [10].

Recent advances in receptor complex theory provide additional frameworks for understanding Mequitamium iodide's actions. Rather than interacting with isolated receptors, evidence suggests that drugs bind within dynamic macromolecular assemblies where receptor-receptor interactions modulate binding affinity and signaling outcomes. This model explains how Mequitamium iodide might influence integrated signaling networks through simultaneous engagement of spatially proximate receptors in membrane microdomains [5]. The allosteric modulation potential in such complexes offers mechanisms for fine-tuning receptor responses beyond simple competitive inhibition.

Binding kinetics studies further revealed that Mequitamium iodide achieves tissue-dependent affinity variations, with significantly higher binding potency in neural tissue (12 nM Ki) compared to pulmonary tissue (77 nM Ki). This differential may reflect variations in receptor subtype distribution, local membrane composition, or receptor dimerization patterns across tissues. Such tissue-selective binding profiles underscore the importance of microenvironmental factors in determining pharmacological activity [2] [10].

Paradigm Shifts in Understanding Muscarinic and H1 Receptor Binding

Mequitamium iodide research precipitated significant conceptual shifts regarding receptor binding specificity and therapeutic targeting strategies:

  • Receptor Subtype Non-Selectivity Challenge: Mequitamium iodide demonstrated no clear-cut selectivity for established muscarinic receptor subtypes (M1-M5), contradicting the prevailing pharmaceutical development paradigm favoring subtype-specific agents. This observation challenged the single-subtype selectivity dogma and highlighted the potential therapeutic advantages of balanced multi-subtype engagement, particularly in complex pathophysiological conditions like asthma involving multiple receptor pathways [2] [5].

  • Dual-Receptor Targeting Validation: The compound's balanced nanomolar affinity for both muscarinic acetylcholine receptors and histamine H1 receptors (Ki = 9-77 nM) provided concrete evidence for rationally designed multi-target pharmacology. This represented a departure from the "one drug, one target" model that dominated 20th-century drug development, instead embracing polypharmacology as a viable therapeutic strategy. Its binding characteristics demonstrated that single molecules could effectively engage structurally distinct receptor families without significant affinity compromise [2].

  • Receptor Complex Integration Concept: Mequitamium iodide research coincided with emerging understanding of receptor mosaics—higher-order receptor assemblies where allosteric interactions between protomers create novel pharmacologic properties. Evidence suggested that Mequitamium iodide might bind within such complexes in airway tissues, potentially explaining its potent physiological effects despite moderate individual receptor affinities. This represented a shift from viewing receptors as isolated targets to understanding them as components of integrated signaling networks [5].

Table 2: Historical Paradigm Shifts in Receptor Pharmacology Exemplified by Mequitamium Research

Historical ParadigmEmerging ParadigmMequitamium Evidence
Receptor subtype selectivity imperativeBalanced multi-subtype engagementNon-selective muscarinic binding across subtypes
Single-target drug developmentRational multi-target pharmacologyDual high-affinity binding to muscarinic and H1 receptors
Isolated receptor targetingReceptor complex modulationPotential interaction with receptor mosaics in airway tissue
Linear signaling pathwaysNetwork pharmacologySimultaneous blockade of multiple bronchoconstriction pathways

The spatial organization paradigm in receptor pharmacology gained support through compounds like Mequitamium iodide, suggesting that physical proximity between different receptor types enables coordinated pharmacological effects. Rather than acting on isolated receptors, Mequitamium iodide likely engages with spatially co-localized receptors in airway smooth muscle membranes, potentially explaining its synergistic effects on bronchoconstriction pathways. This spatial dimension of drug action represents a fundamental shift from traditional two-dimensional receptor binding models to three-dimensional membrane microdomain pharmacology [5] [10].

Research on Mequitamium iodide contributed to the allosteric site revolution in drug discovery. While initial binding studies focused on orthosteric sites, subsequent research considered its potential interactions with novel allosteric sites in receptor complexes. This conceptual shift expanded the pharmacopeia beyond orthosteric agents and embraced allosteric modulators with potentially greater selectivity—a direction that Mequitamium iodide research helped catalyze for respiratory therapeutics [5] [8].

Properties

CAS Number

101396-46-7

Product Name

Mequitamium

IUPAC Name

10-[(1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl)methyl]phenothiazine

Molecular Formula

C21H25N2S+

Molecular Weight

337.5 g/mol

InChI

InChI=1S/C21H25N2S/c1-23-12-10-16(11-13-23)17(15-23)14-22-18-6-2-4-8-20(18)24-21-9-5-3-7-19(21)22/h2-9,16-17H,10-15H2,1H3/q+1

InChI Key

LRHZGVSONLULIX-UHFFFAOYSA-N

Canonical SMILES

C[N+]12CCC(CC1)C(C2)CN3C4=CC=CC=C4SC5=CC=CC=C53

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.